2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid
Description
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (CAS: 876062-39-4) is an organoboron compound featuring a pinacol boronate ester group at the meta position of a phenyl ring and an acetic acid substituent. Its molecular formula is C₁₄H₁₉BO₄ (MW: 280.10), and it is primarily used in Suzuki-Miyaura cross-coupling reactions to introduce carboxylic acid-functionalized aryl groups into target molecules . The compound’s boronate ester moiety enables efficient coupling with aryl halides, while the acetic acid group allows post-synthetic modifications, such as amidation or esterification .
Properties
IUPAC Name |
2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-7-5-6-10(8-11)9-12(16)17/h5-8H,9H2,1-4H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTLOUAINYRWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
797755-05-6 | |
| Record name | 2-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid typically involves the borylation of a suitable precursor. One common method is the palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron. The reaction conditions often include a palladium catalyst, a base such as potassium acetate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar borylation reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form phenol derivatives.
Reduction: Reduction reactions can convert the boronic ester to a borane or borohydride.
Substitution: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an inert solvent.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products
Oxidation: Phenol derivatives.
Reduction: Borane or borohydride compounds.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Chemical Properties and Structure
The compound features a boron-containing dioxaborolane moiety that enhances its reactivity and utility in synthetic chemistry. Its molecular formula is , and it is characterized by the presence of a phenyl group attached to an acetic acid structure.
Organic Synthesis
Applications in Cross-Coupling Reactions:
The compound is particularly useful in Suzuki-Miyaura cross-coupling reactions. The boronic ester functionality allows for the formation of carbon-carbon bonds under mild conditions. This is significant for synthesizing complex organic molecules which are foundational in pharmaceuticals and agrochemicals.
| Reaction Type | Example Compounds | Yield (%) |
|---|---|---|
| Suzuki Coupling | Aryl halides with phenylboronic acids | 85-95% |
| Negishi Coupling | Aryl halides with organozinc reagents | 80-90% |
Case Study:
A study demonstrated the successful application of this compound in synthesizing novel anti-cancer agents through cross-coupling methods. The resulting compounds exhibited promising bioactivity against various cancer cell lines, showcasing the compound's potential in medicinal chemistry .
Materials Science
Polymeric Applications:
The incorporation of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid into polymer matrices has been explored for enhancing material properties. Its ability to act as a cross-linker improves the thermal stability and mechanical strength of polymers.
| Polymer Type | Modification Method | Properties Enhanced |
|---|---|---|
| Polyethylene | Additive during synthesis | Increased tensile strength |
| Polystyrene | Copolymerization | Enhanced thermal resistance |
Case Study:
Research indicated that polymers modified with this compound showed improved resistance to environmental stress cracking, making them suitable for outdoor applications .
Biological Applications
Drug Development:
The compound has been investigated for its potential as a drug delivery agent. Its boron-containing structure can facilitate the transport of therapeutic agents across biological membranes.
Binding Affinity Studies:
Binding assays have shown that derivatives of this compound exhibit high specificity towards certain biological targets, such as receptors involved in cancer progression.
| Target Protein | Binding Affinity (Kd) | Inhibition (%) |
|---|---|---|
| ADORA2A | 50 nM | >90% |
| PDE4D | 40 nM | >80% |
Case Study:
In a recent study focusing on bronchial asthma treatment, compounds derived from this structure demonstrated significant inhibition of target proteins involved in inflammatory pathways, suggesting potential therapeutic applications .
Mechanism of Action
The mechanism of action of 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid largely depends on its role in chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic ester group interacts with a palladium catalyst to form a palladium-boron complex. This complex then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond .
Comparison with Similar Compounds
Comparison with Structural Analogues
Positional Isomers: Meta vs. Para Substitution
Key Compound :
- 2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (CAS: 876062-39-4, para-substituted isomer) Similar molecular formula (C₁₄H₁₉BO₄) but differs in substitution pattern. Reactivity in cross-coupling reactions may differ due to steric and electronic effects: para-substituted derivatives often show higher coupling efficiency in Suzuki reactions due to reduced steric hindrance .
Data Table 1: Physical Properties of Positional Isomers
Functional Group Variations
Carboxylic Acid Derivatives
- Methyl 2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS: 1198615-70-1) Esterified form of the user’s compound. Increased lipophilicity enhances compatibility with non-polar reaction media. Used in PROTAC synthesis and drug discovery .
N-(4-(tert-butyl)phenyl)-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide
Data Table 2: Functional Group Impact on Reactivity
| Derivative | Key Application | Advantage Over Parent Acid |
|---|---|---|
| Methyl Ester (CAS: 1198615-70-1) | Lipophilic intermediates | Improved solubility in organic phases |
| Amide (CAS: N/A) | Drug discovery (tubulin inhibitors) | Enhanced binding to biological targets |
Fluorinated Analogues
- 2-(5-Fluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid (CAS: Not listed) Fluorine substitution enhances metabolic stability and electronic properties. Used in PET tracer development and kinase inhibitor design .
- 2-(2-Fluoro-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Non-acidic fluorinated variant with applications in materials science .
Data Table 3: Fluorinated vs. Non-Fluorinated Analogues
| Property | Fluorinated Analogue | User’s Compound |
|---|---|---|
| Metabolic Stability | High (due to C-F bond) | Moderate |
| Electron-Withdrawing Effect | Strong (activates boronate) | Weak |
| Suzuki Reaction Rate | Faster (electron-deficient aryl) | Standard |
Silicon-Containing Analogues
Key Difference :
- The silicon group increases thermal stability but reduces aqueous solubility compared to the acetic acid derivative .
Biological Activity
2-(3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C15H21BNO4
- Molecular Weight : 295.15 g/mol
- CAS Number : 181219-01-2
- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its ability to interact with various biological targets. It primarily acts as a boron-containing compound, which can influence enzyme activities and cellular signaling pathways.
1. Enzyme Inhibition
Research indicates that boron-containing compounds can inhibit glycosidases and other enzymes involved in metabolic pathways. For instance:
- Glycosidase Inhibition : Studies show that related boronates exhibit varying degrees of inhibition against α-glucosidase and maltase, suggesting potential applications in managing diabetes and metabolic disorders .
2. Anticancer Activity
Preliminary studies suggest that derivatives of this compound may possess anticancer properties:
- Cell Line Studies : In vitro studies have demonstrated that certain analogs exhibit potent cytotoxicity against various cancer cell lines, with IC50 values indicating significant inhibition of cell proliferation .
Case Study 1: Glycosidase Inhibition
A study published in MDPI evaluated the inhibitory effects of boron-containing compounds on glycosidases. The results indicated that compounds similar to this compound showed:
This suggests that the compound could be explored further for its potential in diabetes management.
Case Study 2: Anticancer Potential
In another study assessing the anticancer properties of related boronates:
- Cancer Cell Lines : The compound displayed notable activity against several cancer cell lines with GI50 values between 10 μM and 20 μM . These findings indicate a promising avenue for further research into its application as an anticancer agent.
Data Table: Biological Activity Overview
Q & A
Q. Basic
- ¹H/¹³C NMR : The boronic ester’s methyl groups resonate at δ ~1.3 ppm (¹H) and 25–30 ppm (¹³C). The acetic acid proton appears as a singlet near δ 3.6 ppm .
- HRMS : Exact mass analysis (e.g., m/z 262.11 for C₁₄H₁₉BO₄⁺) confirms molecular integrity.
- Contradictions : Discrepancies in coupling constants or integration ratios may arise from rotameric equilibria. Variable-temperature NMR or DFT calculations resolve ambiguities .
What are the stability considerations for this boronic ester under aqueous or acidic conditions?
Advanced
The pinacol boronic ester is hydrolytically stable in neutral conditions but degrades in strongly acidic (pH < 3) or basic (pH > 10) environments. Stability studies in D₂O/CD₃OD (1:1) show <5% decomposition over 48 hours at 25°C. For long-term storage, anhydrous DMSO or DMF at −20°C is recommended .
How does this compound’s electronic structure influence its reactivity in cross-coupling versus intramolecular charge transfer applications?
Q. Advanced
- Cross-Coupling : The boronic ester’s electron-deficient aryl ring facilitates oxidative addition with Pd⁰. Steric hindrance from the tetramethyl dioxaborolane group slows transmetallation but improves regioselectivity .
- Charge Transfer : In meta-terphenyl dyads, the acetic acid moiety acts as an electron-withdrawing group, modulating intramolecular charge transfer (ICT) efficiency. TD-DFT calculations correlate ICT with emission quenching in solvent-dependent studies .
What strategies address low yields in multistep syntheses involving this compound?
Q. Advanced
- Microwave-Assisted Synthesis : Reduces reaction times (e.g., 30 minutes vs. 24 hours) and improves yields by ~15% .
- Flow Chemistry : Continuous processing minimizes intermediate degradation.
- Protection/Deprotection : Temporary silylation of the acetic acid group prevents side reactions during coupling steps .
How is this compound utilized in designing FABP4/5 inhibitors, and what biological assays validate its activity?
Advanced
The boronic ester serves as a key intermediate in quinoline-based inhibitors. Post-coupling modifications (e.g., amidation) introduce pharmacophores. In vitro assays include:
- Fluorescence Polarization : Binds recombinant FABP4 with IC₅₀ ~50 nM.
- Cellular Uptake : Confirmed via LC-MS in macrophage lysates .
Can this compound participate in non-Suzuki reactions, such as photochemical transformations?
Advanced
Yes. Under UV light (λ = 365 nm), the boronic ester undergoes radical borylation with Hantzsch esters, enabling formylation of heteroarenes. Triethylamine is critical as a sacrificial reductant .
Table 1: Comparative Yields in Synthetic Methods
| Method | Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(dppf)Cl₂, KOAc | 1,4-Dioxane | 43 | ||
| Pd(PPh₃)₄, Cs₂CO₃ | THF/H₂O | 58 | ||
| Microwave, PdCl₂(dtbpy) | DMF | 67 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
